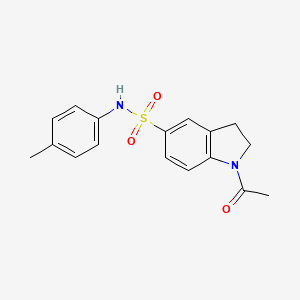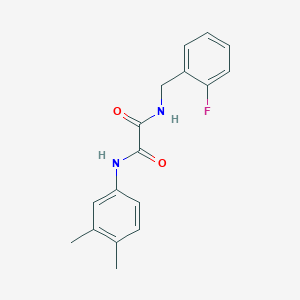![molecular formula C17H25N3 B4240350 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
説明
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine, also known as EBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBMC is a member of the class of benzimidazole compounds, which have been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In
作用機序
The exact mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is not fully understood. However, studies have suggested that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine may exert its antiviral effects by inhibiting viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and HIV by suppressing viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine. One area of research could focus on optimizing the synthesis method of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in more detail to better understand its antiviral, anticancer, and anti-inflammatory properties. Another area of research could focus on developing novel formulations of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in the treatment of viral infections, cancer, and inflammatory diseases.
科学的研究の応用
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections and cancer.
特性
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-20-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWDSFXZRGXNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)
![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
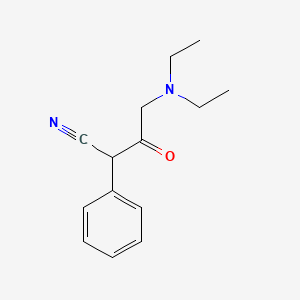
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
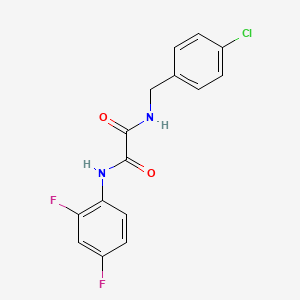
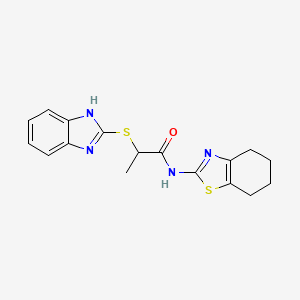
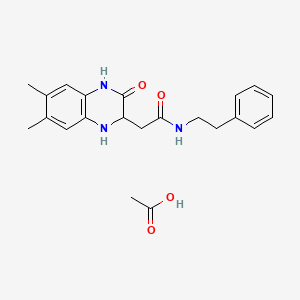
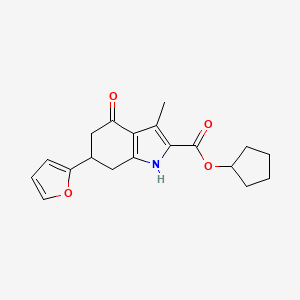
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
